(S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid hydrochloride
CAS No.: 2177264-60-5
Cat. No.: VC13794361
Molecular Formula: C10H14ClNO4S
Molecular Weight: 279.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2177264-60-5 |
---|---|
Molecular Formula | C10H14ClNO4S |
Molecular Weight | 279.74 g/mol |
IUPAC Name | 2-amino-3-(3-methylsulfonylphenyl)propanoic acid;hydrochloride |
Standard InChI | InChI=1S/C10H13NO4S.ClH/c1-16(14,15)8-4-2-3-7(5-8)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H |
Standard InChI Key | SODPTEIBYBFURE-UHFFFAOYSA-N |
Isomeric SMILES | CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)N.Cl |
SMILES | CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)N.Cl |
Canonical SMILES | CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The compound’s systematic IUPAC name is (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid hydrochloride, reflecting its stereochemistry at the second carbon, sulfonyl substituent at the para position of the phenyl ring, and hydrochloride salt form. Its molecular formula is C₁₀H₁₄ClNO₄S, with a molecular weight of 279.74 g/mol . The hydrochloride salt enhances aqueous solubility, a critical factor in experimental applications.
Structural Analysis
Property | Value | Source |
---|---|---|
Molecular Weight | 279.74 g/mol | |
Purity | ≥98% | |
Solubility (DMSO) | 10 mM (recommended stock) | |
Storage Temperature | -80°C (6 months), -20°C (1 month) |
Synthesis and Production Methodologies
Synthetic Pathways
While detailed synthetic routes are proprietary, the compound is likely synthesized through sequential functionalization of a phenylpropanoic acid scaffold. A plausible pathway involves:
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Sulfonation: Introduction of the methylsulfonyl group via electrophilic aromatic substitution on 3-bromophenylpropanoic acid.
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Amination: Stereoselective introduction of the amino group using chiral catalysts or resolving agents.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Purification and Quality Control
Purification typically involves recrystallization or column chromatography, followed by lyophilization to isolate the hydrochloride salt. High-performance liquid chromatography (HPLC) ensures a purity of ≥98%, as specified by commercial suppliers . Batch-specific certificates of analysis (COA) validate identity and purity through mass spectrometry and elemental analysis .
Physicochemical Properties and Stability Profile
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